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molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No. B8350214
M. Wt: 209.27 g/mol
InChI Key: YMADWDSBNHMPHY-UHFFFAOYSA-N
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Patent
US07022850B2

Procedure details

A mixture of 29 (3.0 g, 19.1 mmol), trimethyl orthobutyrate (7.0 mL) in acetic anhydride (7.0 mL) was heated at 130° C. in an open flask for 3 h, then cooled to room temperature and poured into ice water. The mixture was extracted with EtOAc for 3 times. The combined organic layers were dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography to give 30 (1.6 g, 40%) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 12.15 (brs, 1H), 2.81 (s, 3H), 2.78 (t, J=7.68 Hz, 2H), 1.90 (m, 2H), 1.07 (t, J=7.37 Hz, 3H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[C:3]=1[C:8]([NH2:10])=[O:9].[C:11](OC)(OC)(OC)[CH2:12][CH2:13][CH3:14]>C(OC(=O)C)(=O)C>[CH3:7][C:4]1[C:3]2[C:8](=[O:9])[NH:10][C:11]([CH2:12][CH2:13][CH3:14])=[N:1][C:2]=2[S:6][N:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=NS1)C)C(=O)N
Name
Quantity
7 mL
Type
reactant
Smiles
C(CCC)(OC)(OC)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc for 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC=2N=C(NC(C21)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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